7-Methoxy-3-methyl-1,2-dihydroisoquinoline
Description
Overview of the Isoquinoline (B145761) and Dihydroisoquinoline Scaffold in Chemical Biology and Medicinal Chemistry
The isoquinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the architecture of a multitude of natural and synthetic compounds. nih.govnih.gov These structures are considered "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets with high affinity. nih.gov This versatility has made them an inexhaustible source for the development of new therapeutic agents. nih.gov
In nature, the isoquinoline framework is a key component of a large family of alkaloids, many of which are derived from the amino acid tyrosine. nih.gov These natural products exhibit a remarkable diversity of structures and biological activities. The partially saturated derivatives, 1,2-dihydroisoquinolines and 1,2,3,4-tetrahydroisoquinolines (THIQs), are particularly significant, forming the core of many alkaloids with potent pharmacological properties. nih.govrsc.org The continuous interest in these scaffolds has driven the development of numerous synthetic methodologies, moving beyond traditional reactions like the Pictet-Spengler and Bischler-Napieralski syntheses to more novel and efficient approaches. nih.gov
Pharmacological Importance of Substituted Dihydroisoquinolines in Contemporary Research
The dihydroisoquinoline nucleus is a versatile pharmacophore, and its derivatives have been shown to possess a wide spectrum of pharmacological activities. mdpi.comnuph.edu.ua The introduction of various substituents onto the dihydroisoquinoline core allows for the fine-tuning of its biological effects, leading to the discovery of compounds with enhanced potency and selectivity.
Contemporary research has highlighted the potential of substituted dihydroisoquinolines in several therapeutic areas. These compounds have demonstrated activities including:
Anticancer: Many isoquinoline alkaloids and their synthetic analogs exhibit significant cytotoxicity against various cancer cell lines. nih.gov
Antimicrobial: The dihydroisoquinoline scaffold is present in compounds with antibacterial and antifungal properties.
Neurological: Derivatives have been investigated for their effects on the central nervous system, including anticonvulsant and neuroprotective activities. rsc.orgnuph.edu.ua
Cardiovascular: Certain substituted dihydroisoquinolines have shown potential in modulating cardiovascular functions. mdpi.com
The following table provides examples of the diverse pharmacological activities of substituted dihydroisoquinoline derivatives, illustrating the therapeutic potential of this class of compounds.
| Compound Class | Example Substituents | Pharmacological Activity |
| Dihydroisoquinolines | 1-Aryl, 6,7-Dimethoxy, 3-Methyl | Smooth Muscle Contractility Modulation mdpi.comnih.gov |
| Tetrahydroisoquinolines (THIQs) | Various | Antitumor, Antibacterial, Anti-inflammatory nuph.edu.uaresearchgate.net |
| THIQ Analogs | 7,8-Dichloro | Phenylethanolamine N-methyltransferase (PNMT) Inhibition nih.gov |
| Dihydroisoquinoline-sulfonamides | Carbonic Anhydrase Inhibition acs.org |
Contextualization of Methoxy- and Methyl-Substituted Dihydroisoquinolines within the Class
The presence of methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the dihydroisoquinoline scaffold significantly influences its chemical properties and biological activity. The specific placement of these substituents on the ring system is crucial for their interaction with biological targets.
Methoxy groups , as electron-donating substituents, can impact the electronic environment of the aromatic ring. This can be a critical factor in synthetic procedures such as the Bischler-Napieralski reaction, where such groups favor the necessary cyclization step. nih.gov In terms of biological activity, methoxy groups can participate in hydrogen bonding with receptors or enzymes, and their metabolic conversion to hydroxy groups can be a key step in the mechanism of action of some drugs. mdpi.com For instance, the presence of methoxy groups at the 6- and 7-positions is common in many biologically active isoquinoline alkaloids. nih.gov
Methyl groups , on the other hand, primarily exert a steric influence. The introduction of a methyl group, as seen in the 3-position of the target compound, can affect the conformation of the molecule and its ability to fit into a binding pocket. Studies on related tetrahydroisoquinolines have shown that a methyl group at the 3-position can enhance inhibitory activity against certain enzymes, suggesting that this region of the active site is sensitive to steric bulk. nih.gov
A notable example from recent research is the compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. mdpi.commdpi.com This molecule, which shares the 6,7-dimethoxy and 3-methyl substitution pattern with our compound of interest, has been shown to modulate smooth muscle contractility by interacting with muscarinic acetylcholine (B1216132) and serotonin (B10506) receptors. mdpi.comnih.gov This finding underscores the potential for dihydroisoquinolines with this specific substitution pattern to exhibit significant biological effects. While direct research on 7-Methoxy-3-methyl-1,2-dihydroisoquinoline is limited, the established importance of the dihydroisoquinoline scaffold and the known effects of methoxy and methyl substitutions provide a strong rationale for its investigation as a potentially bioactive molecule.
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
7-methoxy-3-methyl-1,2-dihydroisoquinoline |
InChI |
InChI=1S/C11H13NO/c1-8-5-9-3-4-11(13-2)6-10(9)7-12-8/h3-6,12H,7H2,1-2H3 |
InChI Key |
WZRROCOENFWVKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CN1)C=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for Dihydroisoquinoline Ring Systems and Analogues
Established Synthetic Pathways for Dihydroisoquinoline Core Structures
The construction of the fundamental dihydroisoquinoline core can be achieved through several reliable and well-documented synthetic routes.
The Bischler-Napieralski reaction is a prominent and widely utilized method for the synthesis of 3,4-dihydroisoquinolines. nrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates, typically in the presence of a dehydrating agent under acidic conditions. nrochemistry.comwikipedia.org Commonly employed reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. nrochemistry.comjk-sci.com
Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction. wikipedia.org
Mechanism I: This pathway proceeds through a dichlorophosphoryl imine-ester intermediate. Following cyclization, elimination occurs to form the imine. wikipedia.org
Mechanism II: This variant involves the formation of a nitrilium ion intermediate prior to the cyclization step. wikipedia.org The prevailing mechanism is often influenced by the specific reaction conditions. wikipedia.org A significant side reaction that can occur is the retro-Ritter reaction, which leads to the formation of styrenes, providing evidence for the existence of the nitrilium salt intermediate. organic-chemistry.org
Table 1: Comparison of Mechanistic Variants in Bischler-Napieralski Cyclization
| Feature | Mechanism I (Imine-Ester Intermediate) | Mechanism II (Nitrilium Ion Intermediate) |
| Key Intermediate | Dichlorophosphoryl imine-ester | Nitrilium ion |
| Timing of Elimination | After cyclization | Before cyclization |
| Supporting Evidence | Isolation of stable imidoyl salts at room temperature that form nitrilium salts upon heating. organic-chemistry.org | Occurrence of styrene (B11656) byproducts via retro-Ritter reaction. organic-chemistry.org |
The Schmidt reaction offers a versatile method for the synthesis of amides from ketones, which can serve as precursors to dihydroisoquinolin-1(2H)-ones. wikipedia.orglibretexts.org The reaction involves the interaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. libretexts.orgvedantu.com The mechanism begins with the protonation of the carbonyl group, followed by the nucleophilic addition of the azide (B81097) to form an azidohydrin intermediate. libretexts.org This intermediate then undergoes rearrangement, with one of the alkyl or aryl groups migrating from the carbon to the nitrogen atom, accompanied by the expulsion of dinitrogen gas to yield a nitrilium intermediate. wikipedia.org Subsequent attack by water leads to the formation of the final amide product. wikipedia.org This approach is particularly useful for synthesizing cyclic amides, such as lactams. libretexts.org
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of dihydroisoquinoline derivatives, offering high efficiency and functional group tolerance. nih.govpreprints.org One notable strategy involves the cascade cyclization-coupling of trisubstituted allenamides bearing a bromoaryl group with arylboronic acids. nih.govpreprints.org This reaction proceeds via an intramolecular cyclization to form an allylpalladium intermediate, which then undergoes transmetalation with the arylboronic acid to yield highly substituted 1,2-dihydroisoquinolines. nih.gov
Another approach is the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters. mdpi.com This method provides access to 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity under relatively mild conditions. mdpi.com The catalytic cycle is thought to involve the formation of a five-membered cyclopalladation intermediate, followed by coordination and insertion of the allenoate, and subsequent reductive elimination to give the product. mdpi.com
Table 2: Overview of Selected Palladium-Catalyzed Cyclization Reactions for Dihydroisoquinoline Synthesis
| Reaction Type | Substrates | Key Intermediate | Product | Reference |
| Cascade Cyclization-Coupling | Trisubstituted allenamides, Arylboronic acids | Allylpalladium | Substituted 1,2-dihydroisoquinolines | nih.gov, preprints.org |
| C-H Activation/Annulation | N-methoxybenzamides, 2,3-Allenoic acid esters | Cyclopalladation intermediate | Substituted 3,4-dihydroisoquinolin-1(2H)-ones | mdpi.com |
| Cyclization/Alkenylation (Heck) | 2-(1-alkynyl)benzaldimines, Alkenes | Pd(II) intermediate | 4-(1-alkenyl)-3-arylisoquinolines | researchgate.net |
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements from all starting materials, offer an efficient and atom-economical route to complex molecules. nih.govfrontiersin.org Several MCRs have been developed for the synthesis of dihydroisoquinoline derivatives. For instance, a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid has been described for the synthesis of N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.orgnih.govacs.org This reaction proceeds through the sequential formation of a spirooxindole, generation of an isocyanate, and subsequent addition of a second molecule of tetrahydroisoquinoline. acs.orgacs.org
Another example is a three-component Reissert-type reaction of isoquinoline (B145761) with dialkyl acetylenedicarboxylates and phosphine (B1218219) oxides, which yields arylphosphinoyl-functionalized dihydroisoquinolines. nih.gov The proposed mechanism involves the initial nucleophilic addition of isoquinoline to the activated acetylene (B1199291) to form a zwitterionic intermediate, which is then protonated and undergoes nucleophilic addition by the phosphorus reagent. frontiersin.org
Targeted Synthesis of Methoxy- and Methyl-Substituted Dihydroisoquinolines
The synthesis of specifically substituted dihydroisoquinolines, such as 7-methoxy-3-methyl-1,2-dihydroisoquinoline, requires precise control over the introduction of functional groups onto the core structure.
The regioselective introduction of a methoxy (B1213986) group at the C-7 position is often guided by the substitution pattern of the starting materials. In the context of the Bischler-Napieralski reaction, the cyclization of a β-phenethylamine derivative with a methoxy group at the meta-position of the phenyl ring will direct the cyclization to the para-position, resulting in a 7-methoxy-substituted dihydroisoquinoline. jk-sci.com The presence of an electron-donating group, such as a methoxy group, on the aromatic ring facilitates this electrophilic substitution. jk-sci.com
Furthermore, the synthesis of 7,8-dimethoxy-3,4-dihydroisoquinoline (B110478) has been achieved through the oxidation of the corresponding tetrahydroisoquinoline using potassium permanganate. nih.gov While this specific example leads to a dimethoxy product, it highlights a synthetic strategy that can be adapted for the targeted synthesis of 7-methoxy derivatives. The synthesis of 7-hydroxy-6-methoxy derivatives has also been reported, indicating that functionalization at the 7-position is a feasible synthetic goal. researchgate.netresearchgate.net
Biological Activities and Pharmacological Target Interactions of Dihydroisoquinoline Derivatives
Enzyme Inhibition and Modulatory Mechanisms of Dihydroisoquinoline Derivatives
The 1,2-dihydroisoquinoline scaffold is a key structural motif in a variety of compounds that exhibit significant interactions with various biological targets, particularly enzymes. These interactions often lead to the inhibition or modulation of enzyme activity, forming the basis for their potential therapeutic applications. The following sections detail the specific enzyme inhibitory activities of derivatives based on the dihydroisoquinoline framework.
Monoamine Oxidase (MAO) Isoform Inhibition
Derivatives of isoquinoline (B145761), including N-methyl-1,2-dihydroisoquinolines, have been identified as inhibitors of monoamine oxidases A and B (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters. nih.gov These compounds typically act as reversible and time-independent inhibitors, with many showing a marked selectivity for the MAO-A isoform. nih.gov For instance, N-methylisoquinolinium ions, which are structurally related to dihydroisoquinolines, have been found to be among the most potent MAO-A inhibitors in this class of compounds. nih.gov
A study focusing on N-malonyl-1,2-dihydroisoquinoline derivatives investigated their potential as brain-specific and stable MAO inhibitors. nih.gov The research revealed a competitive inhibition profile for both MAO-A and MAO-B isozymes, with a greater selectivity towards MAO-A. nih.gov Molecular docking studies of these compounds and their metabolites with both MAO-A and MAO-B have shown interactions with key residues known to be important for the inhibition of the MAO enzyme. nih.gov
HIV-1 Integrase (IN) Inhibition and Binding Interactions
The 1,2-dihydroisoquinoline core has been explored as a pharmacophore for the development of HIV-1 integrase (IN) inhibitors. nih.gov Integrase is a vital enzyme for the replication of HIV-1, as it catalyzes the insertion of the viral genome into the host cell's DNA. nih.gov Dihydroisoquinoline derivatives have been designed to chelate the Mg²⁺ ions in the enzyme's active site, a mechanism shared by many integrase strand transfer inhibitors (INSTIs). nih.govnih.gov
A series of 1,2-dihydroisoquinoline derivatives were synthesized and evaluated for their ability to inhibit HIV-1 integrase. Several of these compounds demonstrated significant inhibition of the strand transfer process catalyzed by the enzyme. nih.gov For example, certain nitro-substituted 1,2-dihydroisoquinolines showed noteworthy reductions in viral antigens, comparable to the established inhibitor Raltegravir. These compounds also displayed excellent inhibition of strand transfer activity against a Raltegravir-resistant integrase mutant, G140S. nih.gov The inhibitory activity of these derivatives is influenced by the different functional groups attached at various positions on the dihydroisoquinoline ring system. nih.gov
| Compound Type | C-1 Position Functionality | IC₅₀ Range (µM) | CC₅₀ Range (µM) |
| Type II Isoquinolines | Hydroxyl acetone | 0.82 - 22.1 | 8.5 - 50.9 |
| Type II Isoquinolines | Hydroxyl butanone | 5.2 - 25.2 | 8.5 - 50.9 |
| Type III Isoquinolines | Nitromethane | 0.7 - 3.1 | 10.3 - 32.2 |
Table 1: In vitro activity of different types of 1,2-dihydroisoquinoline derivatives against HIV-1 integrase. IC₅₀ represents the half-maximal inhibitory concentration, and CC₅₀ represents the half-maximal cytotoxic concentration. Data sourced from a study on 1,2-dihydroisoquinolines as HIV-1 integrase inhibitors. nih.gov
Reverse Transcriptase Inhibition: Mechanistic Insights
The dihydroisoquinoline framework is also found in compounds that inhibit HIV-1 reverse transcriptase (RT), another critical enzyme for viral replication. The mechanism of inhibition by certain quinone-based compounds, including the 5,8-dihydroisoquinoline-5,8-dione structure, has been linked to an oxidation-reduction reaction where the quinones act as electron acceptors. nih.gov
Kinetic studies suggest that these compounds act at a specific class of reaction sites on the reverse transcriptase molecule. The existence of a "quinone pocket" on the enzyme has been proposed, which would be crucial for the initial interaction leading to inhibition. The accessibility of this pocket can be hindered by bulky substituents on the inhibitor molecule, which can reduce or abolish its inhibitory activity despite the compound retaining its electron acceptor capabilities. nih.gov This indicates that the steric properties of the dihydroisoquinoline derivative are as important as its electronic properties for effective reverse transcriptase inhibition. nih.gov
Urease Inhibitory Activity
Certain derivatives of dihydroisoquinoline have been identified as potent inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. nih.govacs.org This enzyme is a virulence factor in some pathogenic bacteria, such as Helicobacter pylori. mdpi.com A series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues were synthesized and found to exhibit significant to moderate urease inhibitory potential. nih.govacs.org
Several of these analogues displayed more potent inhibition than the standard inhibitor, thiourea. nih.govacs.org Structure-activity relationship studies revealed that the inhibitory activity is influenced by the nature and position of substituents on the aryl ring. For instance, compounds with electron-donating groups tended to show superior activity. nih.govacs.org Molecular docking studies have suggested that these inhibitors interact with the urease enzyme through a combination of hydrogen bonding, hydrophobic interactions, and π-anion interactions. nih.govresearchgate.net
| Compound | Substituent on Aryl Ring | IC₅₀ (µM) |
| 1 | 2-methyl | 20.4 ± 0.22 |
| 2 | 2,3-dimethyl | 11.2 ± 0.81 |
| 4 | 4-methoxy | 15.5 ± 0.49 |
| 7 | 4-trifluoromethyl | 18.5 ± 0.65 |
| 12 | 2-fluoro | 24.5 ± 0.26 |
| 14 | 2-chloro | 25.6 ± 0.82 |
| Thiourea (Standard) | - | 21.7 ± 0.34 |
Table 2: Urease inhibitory activity of selected N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues. IC₅₀ represents the half-maximal inhibitory concentration. Data sourced from a study on N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues as potential urease inhibitors. nih.govacs.org
Leucine Aminopeptidase Inhibition
The 3,4-dihydroisoquinoline scaffold has been investigated for its potential to inhibit leucine aminopeptidases (LAPs), a family of metalloenzymes involved in various pathological conditions, including cancer. nih.govnih.gov Overexpression of LAPs has been linked to the proliferation, migration, and invasion of tumor cells. nih.gov
In silico screening and molecular docking studies have suggested that compounds incorporating the 3,4-dihydroisoquinoline moiety are potentially active in inhibiting leucine aminopeptidase. nih.govnih.gov One particular derivative, diethyl 6,8-dibenzyloxy-3,4,-dihydroisoquinoline-3,3-dicarboxylate, was found to exhibit significant activity against microsomal LAP with an IC₅₀ value of 16.5 µM. nih.gov Docking studies indicated that this compound engages in hydrophobic and hydrogen-bonding interactions with key amino acid residues essential for the enzyme's inhibitory activity. nih.gov
Mycobacterium tuberculosis ATP Synthase Inhibition
The F1F0-ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis, making it an important drug target. nih.govresearchgate.net While the diarylquinoline drug bedaquiline is a known inhibitor of this enzyme, research has extended to other quinoline-based scaffolds, including tetrahydroisoquinolines, which are structurally related to dihydroisoquinolines. nih.govresearchgate.netresearcher.life
Studies have shown that 5,8-disubstituted tetrahydroisoquinoline (THIQ) derivatives are effective inhibitors of the M. tuberculosis H37Rv strain. nih.gov The inhibitory mechanism of compounds like bedaquiline involves binding to the F0 subunit of the ATP synthase, specifically interacting with the c-ring and subunit a, which blocks the rotation of the rotor and thus inhibits ATP synthesis. researcher.lifenih.govresearchgate.net Although direct studies on 1,2-dihydroisoquinoline derivatives are limited in this specific context, the proven efficacy of related quinoline (B57606) and tetrahydroisoquinoline structures suggests that the dihydroisoquinoline scaffold could also serve as a basis for the design of new inhibitors targeting mycobacterial ATP synthase. nih.govresearchgate.net
Cytochrome P450 (CYP) Isoform Inhibition
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast number of xenobiotics, including therapeutic drugs. researchgate.netnih.gov Inhibition of these enzymes is a primary cause of drug-drug interactions (DDIs), which can lead to altered drug exposure, resulting in toxicity or reduced efficacy. nih.govnuvisan.com The potential for a new chemical entity to inhibit CYP enzymes is therefore a critical assessment in preclinical drug development. researchgate.netnuvisan.com Inhibition can be reversible (competitive or non-competitive) or irreversible, often referred to as time-dependent inhibition (TDI) or mechanism-based inhibition (MBI). nih.gov
Isoquinoline alkaloids have been systematically studied for their inhibitory effects on major human CYP isoforms. In a study evaluating 36 different isoquinoline alkaloids, significant inhibitory activity was observed, particularly against CYP3A4 and CYP2D6. researchgate.net Of the compounds tested, 30 showed at least moderate potency (IC₅₀ < 10 μM) against CYP3A4, with 15 demonstrating potent inhibition (IC₅₀ < 1 μM). researchgate.net Similarly, 26 of the 34 alkaloids tested against CYP2D6 displayed at least moderate inhibitory potency. researchgate.net Other isoforms such as CYP1A2, CYP2B6, CYP2C8, and CYP2C9 were inhibited to a lesser extent. researchgate.net
Further investigation into time-dependent inhibition revealed that isoquinoline derivatives are also significant inhibitors of CYP2C19. A study of 49 related plant isoquinoline alkaloids found that 42 were time-dependent inhibitors of CYP2C19, with IC₅₀ values ranging from 0.11 to 210 μM. researchgate.net This highlights the potential for this class of compounds to cause clinically relevant drug interactions through mechanism-based inactivation of key metabolic enzymes. researchgate.net
| Compound Class | Target CYP Isoform | Inhibitory Potency (IC₅₀) | Type of Inhibition |
|---|---|---|---|
| General Isoquinoline Alkaloids | CYP3A4 | Potent to Moderate (<1 μM to <10 μM for 30/36 compounds) | Not specified |
| General Isoquinoline Alkaloids | CYP2D6 | Moderate (<10 μM for 26/34 compounds) | Not specified |
| Plant Isoquinoline Alkaloids | CYP2C19 | 0.11 μM to 210 μM (for 49 compounds) | Time-Dependent (for 42/49 compounds) |
Receptor Binding and Modulation
The kappa-opioid receptor (KOR) system is implicated in mood, stress, and addiction. nih.govmdpi.com Antagonists of the KOR are considered promising therapeutics for treating depression, anxiety, and substance use disorders. nih.govmdpi.com Research has led to the discovery of potent and selective KOR antagonists derived from the tetrahydroisoquinoline scaffold. nih.govrti.org
One of the most well-characterized examples is JDTic, a non-opiate derived, selective KOR antagonist that incorporates a 1,2,3,4-tetrahydroisoquinoline (B50084) carboxamide structure. nih.govrtihs.org In vitro binding assays demonstrated that JDTic and its analogs possess high affinity and selectivity for the KOR. One analog, compound 2, exhibited a Kₑ value of 0.14 nM at the kappa receptor, while showing significantly lower affinity for the mu (μ) and delta (δ) receptors, with Kₑ values of 242 nM and 640 nM, respectively. nih.gov This high degree of selectivity is a desirable characteristic for minimizing off-target effects. JDTic itself is a potent, orally active antagonist with a long duration of action, capable of blocking KOR agonist activity for up to 28 days in animal models. rtihs.orgnih.gov The development of such tetrahydroisoquinoline-based antagonists supports the therapeutic potential of targeting the KOR system for central nervous system disorders. nih.govnih.gov
| Receptor | Binding Affinity (Kₑ, nM) | Selectivity (vs. Kappa) |
|---|---|---|
| Kappa (κ) | 0.14 | - |
| Mu (μ) | 242 | ~1728-fold |
| Delta (δ) | 640 | ~4571-fold |
Melatonin (B1676174) receptors, specifically the MT₁ and MT₂ subtypes, are G protein-coupled receptors (GPCRs) that regulate circadian rhythms and sleep. nih.govnih.gov Agonists of these receptors are used in the treatment of insomnia and circadian rhythm disorders. nih.gov Bioisosteric replacement of the naphthalene ring in known melatonin agonists like agomelatine with isoquinoline and tetrahydroisoquinoline scaffolds has yielded novel and potent melatonin receptor ligands. nih.govresearchgate.net
Pharmacological evaluations have shown that these isoquinoline-based derivatives can act as potent agonists and partial agonists with nanomolar binding affinities for melatonin receptors. nih.govresearchgate.net The introduction of the nitrogen atom within the isoquinoline ring was generally associated with a decrease in binding affinity for both MT₁ and MT₂ receptors compared to the parent compound. nih.gov However, constraining the flexible side chain of other known ligands into a tetrahydroquinoline structure has been shown to produce highly potent and selective full agonists for the MT₂ receptor. unipr.it Structure-based virtual screening has also identified novel chemotypes with sub-micromolar potency, with one compound reaching an EC₅₀ of 0.36 nM at the MT₂ receptor. nih.gov These findings demonstrate that the isoquinoline and tetrahydroisoquinoline frameworks are viable scaffolds for the development of novel melatonin receptor agonists. nih.govunipr.it
The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. researchgate.net The receptor contains a distinct allosteric binding site for benzodiazepines, which, when occupied, potentiates the effect of GABA, leading to neuronal hyperpolarization. researchgate.netnih.gov This site is located at the interface between α and γ subunits of the receptor complex. nih.gov
While direct evidence for dihydroisoquinoline binding is limited, research on structurally related quinolinone derivatives provides strong support for the interaction of this broader chemical class with the benzodiazepine binding site. Based on a pharmacophore model, 3-alkyl- and 3-amido-6-methylisothiazoloquinolin-4-ones were designed and synthesized as ligands for this site. nih.gov These compounds demonstrated high affinity, with the most potent derivatives exhibiting Kᵢ values in the low nanomolar range. Specifically, 3-pentyl-6-methylisothiazoloquinolin-4-one had a Kᵢ of 13 nM, and replacing the pentyl group with a 3-butyramido group resulted in an even more potent compound with a Kᵢ value of 2.8 nM. nih.gov This suggests that the amide function provides additional favorable interactions within the binding pocket, and that the quinolinone and, by extension, isoquinoline-like structures are effective scaffolds for targeting the benzodiazepine site on GABAA receptors. nih.gov
The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR that, with its natural ligand CXCL12, plays a critical role in leukocyte trafficking, hematopoiesis, and embryonic development. nih.gov The CXCR4/CXCL12 axis is also implicated in several diseases, including HIV entry and cancer metastasis, making it an important therapeutic target. nih.govthno.org
A novel series of 1,2,3,4-tetrahydroisoquinoline (TIQ) analogues has been identified as potent and selective CXCR4 antagonists. nih.govresearchgate.net These compounds demonstrate good potencies, ranging from 3 to 650 nM, in functional assays such as inhibiting HIV-1 attachment and blocking CXCL12-induced calcium flux. nih.govresearchgate.net Structure-activity relationship studies led to the identification of a lead candidate, TIQ-(R)-stereoisomer 15, which exhibits a promising in vitro profile and low metabolic liability. nih.govresearchgate.net Further optimization of this scaffold by replacing a piperazine substructure with various diamino-heterocycles led to compounds with improved pharmacokinetic properties. nih.gov For example, compound 31, which incorporates an aza-piperazine linkage, showed potent CXCR4 inhibitory activity, no CYP450 3A4 or 2D6 inhibition, and superior oral bioavailability (%F = 24) in mice compared to the clinical compound AMD11070. nih.gov
| Compound Series/Example | Assay | Potency | Key Properties |
|---|---|---|---|
| General TIQ Analogues | CXCR4 Function (e.g., Ca²⁺ flux, HIV inhibition) | 3–650 nM | Potent and selective CXCR4 antagonism |
| Compound 31 (aza-piperazine TIQ) | CXCR4 Inhibition | Potent (specific value not stated) | Superior oral bioavailability (%F=24); No CYP3A4/2D6 inhibition |
Dopamine receptors are GPCRs classified into D₁-like (D₁, D₅) and D₂-like (D₂, D₃, D₄) families. nih.gov These receptors are key targets for treating a range of psychiatric and neurological disorders, including schizophrenia and substance use disorders. nih.govnih.gov The tetrahydroisoquinoline motif has been explored as a scaffold for developing new dopamine receptor ligands.
A series of compounds featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit were synthesized and evaluated for their affinity at dopamine D₁, D₂, and D₃ receptors. nih.gov The study found that these compounds generally displayed strong affinity for the D₃ receptor with very good selectivity over the D₂ receptor. nih.gov For example, one promising compound (compound 7) showed high D₃R affinity while lacking affinity at D₁ and D₂ receptors. nih.gov Although the primary affinity was for the D₃ subtype, this research demonstrates that the tetrahydroisoquinoline scaffold can be effectively targeted to the dopamine receptor family. Another study noted that the compound N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline could irreversibly reduce the binding of ligands to both striatal D₁ and D₂ receptors in vivo, indicating an interaction with these receptor sites. nih.gov These findings suggest that dihydroisoquinoline derivatives can be modulated to interact with D₁/D₂ receptors, primarily as antagonists. nih.gov
Cellular Pathway Modulation and In Vitro Biological Responses
Dihydroisoquinoline derivatives engage with a variety of pharmacological targets, leading to downstream effects on cellular signaling cascades critical in disease processes. The following sections outline the specific interactions and biological responses observed in in vitro studies.
Inhibition of Nuclear Factor-κB (NF-κB) Pathways
The Nuclear Factor-κB (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is linked to inflammatory diseases and cancer. mdpi.com Dihydroisoquinoline derivatives and related heterocyclic compounds have been investigated as inhibitors of this pathway. Under normal conditions, NF-κB dimers are held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov Upon stimulation by signals like tumor necrosis factor (TNF), IκB is degraded, allowing NF-κB to enter the nucleus and activate target genes. nih.govnih.gov
Certain novel heterocyclic curcumin analogues, which share structural motifs with dihydroisoquinolines, have demonstrated potent NF-κB inhibition. One such compound, BAT3, was found to inhibit NF-κB-driven reporter gene expression with a notable potency. researchgate.net The primary mechanism of inhibition for some of these compounds appears to be the direct interference with the NF-κB transcription factor's ability to bind to DNA, rather than preventing its translocation to the nucleus. researchgate.net For example, while BAT3 was shown to inhibit NF-κB, it did not block the nuclear translocation of the p65 subunit of NF-κB. researchgate.net
Table 1: Inhibition of NF-κB by a Heterocyclic Curcumin Analogue
| Compound | Target Pathway | IC50 Value (approx.) | Reference |
|---|---|---|---|
| BAT3 | NF-κB Reporter Gene Expression | 6 µM | researchgate.net |
| BAT8 | NF-κB Reporter Gene Expression | 15 µM | researchgate.net |
| BAT1 | NF-κB Reporter Gene Expression | 24 µM | researchgate.net |
Modulation of Tubulin Polymerization
Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. Compounds that interfere with tubulin polymerization are effective anti-cancer agents. jst.go.jp Derivatives of the tetrahydroquinoline scaffold have been identified as potent inhibitors of tubulin polymerization that act at the colchicine binding site. jst.go.jp
One optimized compound, 4a (an N-aryl 1,2,3,4-tetrahydroquinoline), demonstrated high inhibitory potency against tubulin assembly with an IC50 value of 0.85 μM, which was superior to the reference compound combretastatin A-4 (CA4). jst.go.jp Similarly, a dihydroquinoxalinone derivative, compound 2 , was also identified as a tubulin-binding agent. nih.gov These compounds disrupt the formation of microtubules, which can lead to cell cycle arrest and apoptosis, forming the basis of their anti-proliferative effects. nih.gov
Table 2: Activity of Tubulin Polymerization Inhibitors
| Compound | Activity | IC50 / GI50 Value | Reference |
|---|---|---|---|
| Compound 4a | Tubulin Assembly Inhibition | IC50: 0.85 µM | jst.go.jp |
| Compound 4a | Cellular Antiproliferation | GI50: 16-20 nM | jst.go.jp |
| Compound 2 | Cellular Antiproliferation | GI50: Subnanomolar (10⁻¹⁰ M level) | nih.gov |
Activation of PPARγ Expression
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of adipocyte differentiation and glucose metabolism. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes by improving insulin sensitivity. Research has shown that the 1,2,3,4-tetrahydroisoquinoline scaffold is a promising framework for developing novel PPARγ agonists. researchgate.net
A series of 2,6,7-substituted 1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated for their ability to activate PPARγ. One compound, 20g , emerged as a potent and selective PPARγ partial agonist with an EC50 of 13 nM. researchgate.net Another study identified a tetrahydroisoquinoline-3-carboxylic acid derivative, compound 14 , which exhibited PPARγ agonist activity comparable to the well-known drug rosiglitazone. nih.gov These findings indicate that the tetrahydroisoquinoline core can be effectively modified to create potent activators of PPARγ expression, representing a potential therapeutic strategy for metabolic disorders. nih.govresearchgate.net
Table 3: PPARγ Agonist Activity of Tetrahydroisoquinoline Derivatives
| Compound | Activity | EC50 Value | Maximal Response | Reference |
|---|---|---|---|---|
| Compound 20g | Selective PPARγ Partial Agonist | 13 nM | 30% | researchgate.net |
| Compound 14 | PPARγ Agonist | Comparable to Rosiglitazone | Not specified | nih.gov |
Activation of Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and phase II detoxification enzymes through the antioxidant response element (ARE). The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 has been shown to be a protective strategy against a range of conditions, including neurodegenerative diseases, by enhancing antioxidant defenses and inhibiting inflammation.
Tetrahydroisoquinoline compounds have been identified as pharmacological activators of Nrf2. The activation of this pathway by small molecules can mitigate pathogenic processes involved in neurodegenerative disorders and protect against chemical-induced toxicity. By inducing the Nrf2 pathway, these compounds can up-regulate the expression of protective genes, including those for antioxidant enzymes like NAD(P)H Quinone Dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1).
Cellular Anti-proliferative Effects and Cell Cycle Perturbation (e.g., G1 phase arrest)
The anti-proliferative activity of dihydroisoquinoline derivatives is often linked to their ability to disrupt the cell cycle, a tightly regulated process that governs cell division. Inducing cell cycle arrest at specific checkpoints is a common mechanism for cytotoxic agents to treat cancer. Many natural and synthetic compounds exert their anticancer effects by causing cells to arrest in the G0/G1 phase, preventing them from entering the S phase and replicating their DNA.
Derivatives related to the dihydroisoquinoline scaffold have demonstrated potent anti-proliferative activity in human tumor cell line panels. nih.gov For example, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 2 ) exhibited extremely high anti-proliferative activity with GI50 values in the low to subnanomolar range. nih.gov This effect is often a direct consequence of the compound's primary mechanism, such as the inhibition of tubulin polymerization, which prevents mitotic spindle formation and halts the cell cycle. nih.gov The arrest in the G0/G1 phase is regulated by cyclin-dependent kinases (CDKs) and their cyclin partners; compounds that inhibit these proteins can effectively halt cell proliferation.
Anticonvulsant Activity in In Vitro Models
Derivatives of 1,2,3,4-tetrahydroisoquinoline have shown significant potential as anticonvulsant agents in various experimental models. The mechanism for this activity is often associated with the modulation of excitatory and inhibitory neurotransmission. A key area of investigation has been the interaction of these compounds with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are involved in fast synaptic transmission in the central nervous system.
Certain tetrahydroisoquinoline derivatives have been identified as non-competitive AMPA receptor antagonists. This antagonism is a recognized mechanism for producing broad-spectrum anticonvulsant effects. In vitro and in silico models have been used to explore these interactions, with docking studies suggesting that these compounds can bind effectively to the AMPA receptor. This activity distinguishes them from conventional antiepileptic drugs that may act on GABAergic systems.
Anti-HIV Activity in Cell-Based Assays (Viral Replication Suppression, Strand Transfer)
The 1,2-dihydroisoquinoline scaffold has been identified as a promising pharmacophore for the development of novel anti-HIV agents, specifically targeting the HIV-1 integrase (IN). A series of substituted 1,2-dihydroisoquinolines have been synthesized and evaluated for their ability to inhibit this crucial viral enzyme.
Researchers have confirmed that 1,2-dihydroisoquinoline derivatives can act as potent HIV-1 integrase strand transfer inhibitors (INSTIs). The mechanism involves chelating Mg2+ ions within the active site of the integrase enzyme, which is essential for its catalytic function. This action effectively blocks the strand transfer process, a critical step in the integration of the viral genome into the host cell's DNA, thereby inhibiting viral replication.
In a study evaluating 24 different 1,2-dihydroisoquinoline derivatives, several compounds demonstrated significant antiviral activity and inhibition of the strand transfer process. Two compounds, 4m and 6c , emerged as particularly potent HIV-1 inhibitors. Compound 6c showed a noteworthy 91% reduction of viral antigens and demonstrated significant inhibition of the strand transfer activity. These compounds were found to inhibit the replication of HIV-1 in MT-4 cells and showed comparatively low cytotoxicity in TZM-bl cell lines. nih.gov
| Compound | Inhibition of Strand Transfer (IC50) | Viral Replication Inhibition | Cytotoxicity (CC50) |
|---|---|---|---|
| 4m | Potent | Significant | Relatively low |
| 6c | Significant | 91% reduction of viral antigens | Relatively low |
Antibacterial Efficacy Against Specific Pathogens (e.g., Gram-positive)
Isoquinoline derivatives are recognized as an attractive scaffold for developing broad-spectrum antibacterial agents. nih.govyashodahospitals.com Studies have demonstrated the efficacy of synthetic tricyclic isoquinoline derivatives against several Gram-positive pathogens. nih.govnih.gov
In one investigation, a series of compounds were synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline. Two of these derivatives, compounds 8d and 8f , exhibited notable antibacterial properties against clinically relevant Gram-positive bacteria. nih.govyashodahospitals.comnih.gov The activity was measured by determining the minimum inhibitory concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a bacterium.
The findings indicated that these compounds were effective against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. nih.govnih.gov While these specific tricyclic derivatives showed some cytotoxic effects against mammalian cell lines, suggesting a need for further development, the results underscore the potential of the dihydroisoquinoline core in the design of new antibacterial agents. nih.govyashodahospitals.com Another class of alkynyl isoquinoline compounds has also shown potent bactericidal activity against a range of Gram-positive bacteria, including drug-resistant strains like MRSA. nih.gov
| Compound | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecium |
|---|---|---|---|
| 8d | 16 | - | 128 |
| 8f | 32 | 32 | 64 |
Anti-inflammatory Properties through Nitric Oxide (NO) Inhibition
Excessive production of nitric oxide (NO) is a hallmark of inflammatory conditions, and its inhibition is a key therapeutic strategy. While direct studies on 7-Methoxy-3-methyl-1,2-dihydroisoquinoline are limited, related isoquinoline alkaloids and derivatives have demonstrated anti-inflammatory effects by modulating NO pathways. nih.govmdpi.com
For instance, the isoquinoline alkaloid cryptolepine has been shown to inhibit nitric oxide generation in response to inflammatory stimuli. nih.gov The mechanism of action for many anti-inflammatory compounds involves the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. nih.govmdpi.com Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have been synthesized and tested for their ability to scavenge NO radicals, with nearly all tested compounds showing some radical-scavenging capabilities. mdpi.com These findings suggest that the dihydroisoquinoline scaffold could be a valuable template for developing novel anti-inflammatory agents that target the NO pathway.
Evaluation of Antidepressant-like Effects (e.g., Scaffold hopping)
The 3,4-dihydroisoquinoline framework has been explored for its potential in developing new antidepressant agents, notably through a strategy known as "scaffold hopping." This approach uses the structure of a known drug to design new compounds with a different core structure but similar biological activity.
Using the antidepressant Agomelatine as a starting point, a series of 3,4-dihydroisoquinoline compounds were designed, synthesized, and evaluated for antidepressant-like effects. In one study, three compounds (6a-1 , 6a-2 , and 6a-9 ) showed protective effects on corticosterone-induced damage in PC12 cells, a common in vitro model for screening antidepressants.
Compound 6a-1 was further tested in vivo and demonstrated significant antidepressant effects. In the forced swim test, a standard behavioral test for assessing antidepressant efficacy, compound 6a-1 markedly reduced the immobility time in rats. Furthermore, mechanism studies indicated that this compound could reduce cell apoptosis and increase levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity, which is often reduced in depression. These results highlight the potential of the 3,4-dihydroisoquinoline scaffold in the discovery of novel antidepressant drugs.
| Assay | Result | Implication |
|---|---|---|
| PC12 Cell Protection | Protective effect against corticosterone damage | Neuroprotective potential |
| Forced Swim Test (FST) | Significantly reduced immobility time | Antidepressant-like effect |
| Mechanism of Action | Upregulation of BDNF | Potential to reverse stress-induced neuronal changes |
Investigation of Antispasmodic Activity
The isoquinoline core is famously present in papaverine, a well-known antispasmodic alkaloid originally isolated from the opium poppy. nih.govnih.govwikipedia.org Papaverine exerts its muscle relaxant effects by inhibiting phosphodiesterase and increasing cAMP levels, leading to the relaxation of smooth muscles. yashodahospitals.com This has established the isoquinoline structure as an important starting point for discovering new spasmolytic agents. nih.govmdpi.com
Building on this precedent, novel synthetic 1,3-disubstituted 3,4-dihydroisoquinolines have been developed and evaluated for their antispasmodic properties. nih.gov These compounds are considered analogues of papaverine and mebeverine, another antispasmodic drug. nih.govmdpi.com In ex vivo studies using isolated tissues, newly synthesized 3-isopropyl 3,4-dihydroisoquinolines, such as compounds 5b and 5d , demonstrated favorable spasmolytic activity. nih.gov Their action is believed to be related to an inhibiting effect on extracellular calcium, an intracellular effect, or both, similar to papaverine. nih.gov These findings confirm that the 3,4-dihydroisoquinoline scaffold is a viable template for creating new antispasmodic agents for potential therapeutic use in conditions involving smooth muscle spasms. nih.govmdpi.com
Structure Activity Relationship Sar Studies of Dihydroisoquinoline Analogues
Positional and Substituent Effects on Biological Efficacy
The biological activity profile of dihydroisoquinoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic and aromatic rings. Key positions for modification include the methoxy (B1213986) group on the benzene (B151609) ring, the methyl group at position C-3, various substituents at C-1, and the nitrogen atom at position 2.
The placement of methoxy groups on the aromatic portion of the dihydroisoquinoline core is a critical determinant of biological activity. The 6,7-dimethoxy substitution pattern is particularly prevalent in a variety of potent bioactive molecules. For instance, the well-known multidrug resistance (MDR) modulators elacridar (B1662867) and tariquidar (B1662512) both feature a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) nucleus. uniba.it SAR studies have confirmed that this specific arrangement is essential for their ability to inhibit the transporter proteins P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). uniba.it
In the context of anticancer agents, the position of the methoxy group significantly impacts efficacy. Studies on quinoline (B57606) derivatives, which are structurally related to isoquinolines, have shown that a methoxy group at the C-6 position contributes greatly to the inhibition of metastasis. nih.gov For other related scaffolds, introduction of a single methoxy group at the C-7 position can confer better activity compared to the unsubstituted parent compound. nih.gov However, this effect is not always additive; further substitution at positions C-5 and C-8 has been shown to cause a reduction in cytotoxic activity, suggesting an optimal electronic and steric profile is required. nih.gov The electron-donating nature of the methoxy group at C-7 is often considered favorable. In studies on imidazoquinolines, a C7-methoxy group was found to increase the electron density of the ring system, potentially enhancing hydrogen bonding interactions with target receptors and boosting potency. nih.gov The compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) is a recent example where the 6,7-dimethoxy pattern is utilized in a molecule investigated for its effects on muscle contractility. nih.govproquest.com
Table 1: Effect of Methoxy Substitution on Biological Activity
| Scaffold | Methoxy Position(s) | Observed Biological Activity | Reference(s) |
| Tetrahydroisoquinoline | 6,7-dimethoxy | Inhibition of P-gp and BCRP transporters | uniba.it |
| Quinoline | C-6 | Inhibition of metastasis | nih.gov |
| Quinazolinone | C-7 | Increased cytotoxic activity vs. parent | nih.gov |
| Quinazolinone | 5, 7, 8-trimethoxy | Reduced cytotoxic activity vs. C-7 mono-methoxy | nih.gov |
| Imidazoquinoline | C-7 | Potent TLR7/8 agonism | nih.gov |
| 3,4-Dihydroisoquinoline | 6,7-dimethoxy | Modulation of smooth muscle contractility | nih.govproquest.com |
Role of Methyl Group at C-3 on Activity Profile
The C-3 position of the dihydroisoquinoline ring is another important site for modification. The presence of a small alkyl group, such as methyl, can significantly influence the molecule's pharmacological profile. For example, a series of 1,3-disubstituted 3,4-dihydroisoquinolines were investigated for spasmolytic activity, highlighting the potential of substitution at this position to modulate smooth muscle relaxation. mdpi.com
The specific compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline has been synthesized and evaluated for its potential to modulate the activity of serotonin (B10506) receptors, indicating a clear biological role for the C-3 methyl-substituted scaffold. nih.govproquest.com The synthesis of various 3-methyl-3,4-dihydroisoquinolines has been explored, often starting from natural precursors, to generate libraries of compounds for biological screening. researchgate.net
However, the contribution of the C-3 methyl group can be context-dependent, with its effect being modulated by other substituents in the molecule. In a study on tetrahydroisoquinoline (THIQ) analogues for neuroprotection, a 3-methyl THIQ derivative was found to have only weak activity. In contrast, the corresponding N-propargyl-3-methyl-THIQ showed significant protective effects, demonstrating that the activity conferred by the C-3 methyl group can be reliant on synergistic interactions with other parts of the molecule. rsc.org
The C-1 position is arguably one of the most critical sites for determining the biological activity of dihydroisoquinoline analogues. A vast number of biologically active natural and synthetic isoquinoline (B145761) alkaloids feature a substituent at this position, which often creates a chiral center upon reduction to the tetrahydroisoquinoline. rsc.org
Large aromatic substituents at C-1 are common in potent inhibitors of various biological targets. For instance, 1,4-disubstituted-3,4-dihydroisoquinolines with a phenyl group at C-1 have been designed as tubulin polymerization inhibitors, acting similarly to colchicine. Molecular docking studies of these compounds suggest that the C-1 phenyl ring interacts with a key hydrophobic pocket in the tubulin binding site. nih.gov Similarly, C-1 phenyl-substituted tetrahydroisoquinolines have been developed as potent inhibitors of histone deacetylase (HDAC). researchgate.net The nature of the C-1 substituent is crucial; in the case of DIQ, a 2-chlorophenyl group at the C-1 position was integral to its observed biological effects on smooth muscle contractility. nih.govproquest.com
Table 2: Influence of C-1 Substituents on Biological Target
| C-1 Substituent | Dihydroisoquinoline Core | Biological Target/Activity | Reference(s) |
| Phenyl | 1,4-disubstituted-3,4-dihydroisoquinoline | Tubulin Polymerization Inhibition | nih.gov |
| 2-Chlorophenyl | 6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | Smooth Muscle Contractility (5-HT Receptors) | nih.govproquest.com |
| Phenyl | Tetrahydroisoquinoline (from DHIQ) | HDAC Inhibition | researchgate.net |
Significance of N-2 Substitutions and their Electronic/Steric Contributions
Substitutions on the nitrogen atom (N-2) of the dihydroisoquinoline ring directly impact the molecule's steric and electronic properties, which can profoundly affect potency, selectivity, and pharmacokinetic properties like metabolic stability. rsc.org
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. A molecule must adopt a specific "bioactive conformation" to effectively bind to its biological target. Conformational analysis aims to identify the stable, low-energy shapes a molecule can assume and to correlate these with observed activity.
For flexible molecules like many dihydroisoquinoline derivatives, understanding the preferred conformation is key to explaining SAR. It has been noted that moderate inhibitory activity in some analogues may arise from a failure to adopt the optimal conformation needed to fit within the active site of an enzyme. rsc.org The process of identifying the bioactive conformation can be complex and often involves a combination of experimental techniques like NMR spectroscopy and computational methods such as molecular docking and 3D-QSAR. researchgate.net
Docking simulations, for example, can be used to place a molecule into the known binding site of a protein target. This allows researchers to visualize potential binding modes and identify key interactions, such as hydrogen bonds or coordination with metal ions, that stabilize the complex. nih.gov This approach helps to build a hypothesis about the bioactive conformation that can guide further drug design. In some cases, the bioactive conformation may not be the lowest energy state of the molecule in solution but rather a higher energy state that is stabilized upon binding to the target. The folding process to achieve this conformation can be a kinetically controlled event. mdpi.com
Linker Design and Side Chain Architecture in Bioactive Analogues
Beyond simple substitutions on the core ring, the design of more complex side chains and the use of linkers to connect the dihydroisoquinoline scaffold to other chemical moieties represent an advanced strategy for developing new therapeutic agents. This approach allows for the combination of different pharmacophores to achieve multi-target activity or to optimize binding by reaching secondary binding pockets on a biological target.
The architecture of these extended molecules is critical. For example, potent P-gp modulators have been developed based on a 6,7-dimethoxytetrahydroisoquinoline scaffold connected via a 2-phenethyl linker to a substituted aryl amide moiety. uniba.it This specific architecture is crucial for activity. In another complex design, a 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) was connected through a carbonyl linker to a separate isoquinolin-1(2H)-one unit, creating a novel and structurally elaborate molecule. smolecule.com
Fragment-based design strategies have also been employed, where small molecular fragments that bind to a target are identified and then "merged" or linked together to create a more potent lead compound. This "merging by design" approach has been successfully applied to isoquinoline derivatives to develop new kinase inhibitors for inflammatory diseases. researchoutreach.org These strategies highlight the importance of considering not just the core scaffold but the entire molecular architecture, including the length, flexibility, and chemical nature of linkers and side chains, in the design of bioactive dihydroisoquinoline analogues.
Chiral Purity and Stereospecificity in SAR Elucidation
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For dihydroisoquinoline analogues, the presence of one or more chiral centers gives rise to stereoisomers—molecules with the same chemical formula and connectivity but different spatial orientations. The elucidation of structure-activity relationships (SAR) for this class of compounds is therefore deeply intertwined with considerations of chiral purity and stereospecificity. Research has consistently demonstrated that different enantiomers and diastereomers of dihydroisoquinoline derivatives can exhibit markedly different potencies and efficacies, underscoring the importance of stereochemically defined compounds in drug discovery.
The introduction of chirality, particularly at the C1 and C3 positions of the dihydroisoquinoline core, can significantly influence the molecule's interaction with its biological target. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity in their binding interactions. Consequently, one stereoisomer may fit into a binding site more effectively than another, leading to a more potent biological response.
A pivotal method for obtaining chirally pure tetrahydroisoquinolines, which are closely related to and can be derived from dihydroisoquinolines, is the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines. nih.govrsc.org This highlights the significance of the C1 position's chirality in determining the biological activities of the resulting isoquinoline alkaloids. nih.govrsc.org
While direct SAR studies on the stereoisomers of 7-Methoxy-3-methyl-1,2-dihydroisoquinoline are not extensively documented in publicly available literature, the principles of stereospecificity can be illustrated by examining related chiral tetrahydroisoquinoline analogues. For instance, in a series of synthesized chiral 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives, the antiproliferative properties were found to be highly dependent on the specific stereoisomer. nih.gov
To illustrate the impact of stereochemistry on biological activity, consider the following data from a study on chiral tetrahydroisoquinoline analogues, which demonstrates the differential activity of various stereoisomers.
| Compound | Stereochemistry | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| Analogue A | (R)-enantiomer | MCF-7 (Breast Cancer) | 5.2 |
| Analogue A | (S)-enantiomer | MCF-7 (Breast Cancer) | > 100 |
| Analogue B | (1R, 3S)-diastereomer | A549 (Lung Cancer) | 12.5 |
| Analogue B | (1S, 3R)-diastereomer | A549 (Lung Cancer) | 89.7 |
This table is a representative example based on findings for analogous compounds and is intended for illustrative purposes.
Similarly, a study on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) based compounds, which share a heterocyclic core, revealed that enantiomers could have significantly different cytotoxic effects against various cancer cell lines. nih.gov This further emphasizes that the specific three-dimensional structure is a key factor in the biological activity of such compounds. The synthesis and evaluation of chirally pure compounds are, therefore, indispensable for accurately defining the SAR and for identifying the most promising therapeutic candidates. The less active stereoisomer can be considered an impurity, and its presence can lead to a misinterpretation of the true potency of the active enantiomer and potentially contribute to off-target effects.
Computational and Theoretical Investigations of Dihydroisoquinoline Compounds
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding potential drug-target interactions.
Ligand-Receptor Interaction Profiling
While no specific docking studies for 7-Methoxy-3-methyl-1,2-dihydroisoquinoline have been identified, research on related structures provides insights into how this class of compounds might interact with various receptors.
GABAA Receptor: The GABAA receptor, a key target for anxiolytic and sedative drugs, has been the subject of numerous docking studies. These studies often focus on identifying key interactions within the receptor's allosteric sites. For instance, plant-derived compounds and synthetic molecules have been docked to the GABAA receptor to predict their potential as modulators. nih.govnih.gov The binding of various ligands is often characterized by interactions with specific amino acid residues within the receptor's binding pocket. nih.gov
Melatonin (B1676174) Receptors (MT1 and MT2): Melatonin receptors are crucial for regulating circadian rhythms. The 5-methoxy group, a feature shared by melatonin and the subject compound, is recognized as important for binding affinity and activity at both MT1 and MT2 receptors. unipr.it Docking studies of melatonin analogs have highlighted key interactions with conserved amino acid residues like asparagine, glutamine, and phenylalanine within the receptor binding sites. nih.gov The substitution pattern on the core scaffold significantly influences binding affinity and selectivity between the MT1 and MT2 subtypes. unipr.itnih.gov
HIV-1 Integrase (IN): HIV-1 integrase is a vital enzyme for viral replication, making it a prime target for antiretroviral drugs. Inhibitors, known as INSTIs, typically function by chelating metal ions in the enzyme's active site. nih.govfrontiersin.org Notably, research on quinoline-based inhibitors has indicated that a 7-methoxy substituent can be beneficial for cell-based anti-HIV activity, suggesting its potential favorable interaction within the enzyme's binding pocket. nih.gov
Active Site Analysis and Binding Pose Prediction
For any given ligand-receptor pair, docking algorithms generate multiple possible binding poses. These poses are then scored based on factors like intermolecular forces, and the top-ranked poses are analyzed to understand the key interactions. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues in the active site. For example, docking of inhibitors into the HIV-1 integrase active site helps to understand how they interact with catalytic residues and a bound DNA substrate, providing a rationale for observed drug resistance mutations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.
2D and 3D-QSAR for Predicting Biological Potency
QSAR models are developed for various classes of compounds, including those with quinolinone and isoquinoline (B145761) scaffolds, to predict their potential as therapeutic agents. nih.gov For example, a QSAR study on a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives was conducted to predict their inhibitory activity against the aldo-keto reductase 1C3 (AKR1C3) enzyme, a target in prostate cancer. nih.gov Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.gov
Derivation of Steric, Electronic, and Lipophilic Descriptors for Activity Correlation
The predictive power of a QSAR model relies on molecular descriptors that quantify various aspects of a molecule's structure. These descriptors fall into several categories:
Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area).
Electronic Descriptors: These describe the electronic properties of the molecule (e.g., partial charges, electronegativity, HOMO/LUMO energies).
Lipophilic Descriptors: These relate to the molecule's hydrophobicity (e.g., LogP), which influences its ability to cross cell membranes.
In many QSAR studies, a combination of these descriptors is found to be crucial for accurately modeling biological activity. nih.gov For instance, the van der Waals volume, electron density, and electronegativity were suggested to play a pivotal role in the antituberculosis activity of certain quinolinone-based compounds. nih.gov
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to calculate various molecular properties. DFT calculations can be used to obtain optimized molecular geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties like HOMO-LUMO energy gaps, which relate to the molecule's reactivity and charge transfer capabilities. nih.gov While no specific DFT studies on This compound were found, this method is routinely applied to understand the structural and electronic properties of organic molecules in detail. nih.govresearchgate.net
In-Depth Computational Analysis of this compound Remains an Area for Future Research
Comprehensive searches of publicly available scientific literature and databases have revealed a notable absence of specific computational and theoretical investigations for the compound this compound. While extensive research exists for the broader families of isoquinoline and dihydroisoquinoline alkaloids, detailed studies focusing on the precise electronic structure, reactivity, pharmacological predictions, and intermolecular interactions of this specific molecule have not been found.
Methodologies such as Density Functional Theory (DFT) calculations, which are used to determine electronic properties and reactivity descriptors, are commonly applied to novel compounds. For instance, DFT studies on related heterocyclic systems are used to calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity. However, no such specific data has been published for this compound.
Similarly, while in silico tools like PASS (Prediction of Activity Spectra for Substances) are frequently used to forecast the potential pharmacological activities of molecules based on their structure, a specific PASS analysis for this compound is not documented in the available literature. Such an analysis for a related compound, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, has been performed, predicting its potential to affect muscle contractility. researchgate.net
The absence of this specific information in the scientific literature prevents the generation of a detailed article with the requested data tables and in-depth research findings. The computational and theoretical investigation of this compound represents a gap in the current body of research and an opportunity for future scientific inquiry.
Emerging Research Areas and Methodological Advancements
Development of Hybrid Molecules Incorporating Dihydroisoquinoline Scaffolds
Molecular hybridization has emerged as a powerful strategy in drug discovery, involving the covalent linking of two or more distinct pharmacophores to create a single new chemical entity. mdpi.comresearchgate.net This approach aims to develop agents with improved affinity, better efficacy, or a multi-target mechanism of action that can be advantageous for treating complex diseases. researchgate.netresearchgate.net The dihydroisoquinoline scaffold is an attractive component for such hybrids due to its established biological relevance. nih.gov
Research in this area has led to the synthesis of diverse hybrid structures with promising activities. For instance, scientists have designed and synthesized 1,2-dihydroisoquinolines with different functional groups at various positions, which have shown potential as HIV-1 integrase inhibitors. nih.gov In one study, certain derivatives demonstrated significant inhibition of the strand transfer process of the HIV-1 integrase enzyme. nih.govrsc.org Another approach involves fusing the dihydroisoquinoline core with other heterocyclic systems. The synthesis of quinazolinone-isoxazoline hybrids via 1,3-dipolar cycloaddition reactions has been reported, creating complex molecules with potential pharmacological value. mdpi.com Similarly, the development of indole-quinoline hybrid molecules has been explored to target the bacterial proton motive force, representing a novel antibacterial strategy. nih.gov
| Hybrid Scaffold Type | Intended Application/Target | Synthetic Approach Highlight | Reference |
|---|---|---|---|
| Substituted 1,2-Dihydroisoquinolines | HIV-1 Integrase Inhibition | Nitro-Mannich reaction of o-alkynylaldehydes | nih.gov |
| Quinazolinone-Isoxazoline Hybrids | General Pharmacological Activity | 1,3-Dipolar Cycloaddition | mdpi.com |
| Indole-Quinoline Hybrids | Antibacterial (Proton Motive Force Disruption) | Structure-activity relationship studies on CF3-substituted quinolines | nih.gov |
| 5,6-Dihydroindolo[2,1-a]isoquinolines | Luminescent Materials | Pseudo four-component domino reaction | researchgate.net |
| Naphthoquinone-Triazole-Isoquinoline Hybrids | Anticancer Agents | Click Chemistry | mdpi.com |
Application of Advanced Spectroscopic Techniques for Structural Characterization in Biological Contexts
The synthesis of novel and complex molecules, such as the dihydroisoquinoline hybrids discussed previously, necessitates the use of advanced spectroscopic methods for unambiguous structural confirmation. mdpi.comresearchgate.net Techniques including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for chemists. mdpi.commdpi.com For example, the structures of newly synthesized quinazolinone-isoxazoline hybrids were successfully established using a combination of IR, 1H and 13C NMR, 2D NMR (COSY, HSQC), and HRMS, which together provide a complete picture of the molecule's connectivity and elemental composition. mdpi.com
| Technique | Application | Type of Information Obtained | Reference |
|---|---|---|---|
| 2D NMR (e.g., COSY, HSQC) | Structural Elucidation | Proton-proton and proton-carbon correlations to establish molecular connectivity. | mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Structural Confirmation | Provides exact mass and elemental composition, confirming the molecular formula. | mdpi.com |
| LC-MS/MS | Metabolite Identification | Separates and identifies drug metabolites in biological fluids (plasma, urine). | youtube.comnih.gov |
| UHPLC-Q-Exactive Orbitrap MS | Metabolic Profiling | Comprehensive identification of biotransformation products and elucidation of metabolic pathways. | nih.gov |
Mechanistic Studies of Unconventional Reaction Pathways
To access novel molecular architectures, organic chemists are increasingly investigating unconventional reaction pathways that go beyond traditional synthetic methods. Dihydroisoquinolines are versatile substrates for such transformations due to the reactive imine moiety embedded in their structure.
One major area of exploration is the use of dihydroisoquinolines in cycloaddition reactions. wikipedia.org These reactions are powerful for building cyclic and polycyclic systems with high efficiency. libretexts.org For example, a catalyst-free [3+2] cycloaddition between dimethoxydihydroisoquinolines and cyclopropenones has been developed to produce complex polycyclic N-heterocycles. researchgate.net In this process, the dihydroisoquinoline acts as a three-atom component. Related C,N-cyclic azomethine imines, which share features with activated dihydroisoquinolines, undergo asymmetric 1,3-dipolar cycloadditions to construct chiral tetrahydroisoquinoline derivatives with high diastereoselectivity. nih.gov
Another frontier involves the use of photoredox catalysis to enable novel transformations. Researchers have developed a photocatalytic [4+2] skeleton-editing strategy to synthesize dihydroisoquinoline-1,4-diones from vinyl azides and N-hydroxyphthalimide (NHPI) esters. nih.gov This reaction proceeds through radical intermediates and involves a complex cascade of bond-breaking and bond-forming events to enlarge a ring system. nih.gov Electrocyclic reactions, which are intramolecular pericyclic reactions, also represent a mechanistically distinct pathway for forming or breaking rings stereospecifically, governed by the principles of orbital symmetry. libretexts.orgmasterorganicchemistry.com While specific examples for 7-methoxy-3-methyl-1,2-dihydroisoquinoline are not prominent, the general principles are actively studied for various conjugated systems and offer a pathway to complex heterocyclic structures. acs.orgyoutube.com
| Reaction Type | Reactants | Key Mechanistic Feature | Product Type | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Dihydroisoquinolines + Cyclopropenones | Dihydroisoquinoline acts as a 3-atom synthon. | Polycyclic N-heterocycles | researchgate.net |
| Asymmetric 1,3-Dipolar Cycloaddition | C,N-Cyclic Azomethine Imines + Alkenes | Formation of a 1,3-dipole for cycloaddition. | Chiral Tetrahydroisoquinolines | nih.gov |
| Photocatalytic [4+2] Skeleton-Editing | Vinyl Azides + NHPI Esters | Generation of radical intermediates via photoredox catalysis. | Dihydroisoquinoline-1,4-diones | nih.gov |
| Electrocyclization | Conjugated π-systems | Concerted, intramolecular ring formation governed by orbital symmetry. | Cyclic heterocycles | libretexts.orgyoutube.com |
Conclusion and Future Research Perspectives
Summary of Key Academic Findings Pertaining to 7-Methoxy-3-methyl-1,2-dihydroisoquinoline Analogues
While direct research on this compound is notably scarce in the current scientific literature, extensive studies on its structural analogues have provided significant insights into the chemical and biological properties of this class of compounds. These findings, primarily centered on variations in substitution at different positions of the dihydroisoquinoline and tetrahydroisoquinoline core, have revealed a broad spectrum of potential applications.
Synthetic strategies for accessing dihydroisoquinoline derivatives are well-established, with the Bischler-Napieralski reaction being a prominent method. This reaction is utilized in the synthesis of compounds such as 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, a close analogue of the title compound. mdpi.com The versatility of this and other synthetic routes allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).
The biological activities of dihydroisoquinoline analogues are diverse. For instance, 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline has been shown to modulate smooth muscle contractility by affecting calcium currents and interacting with muscarinic acetylcholine (B1216132) and serotonin (B10506) receptors. mdpi.com Other studies on 3-substituted 1,2,3,4-tetrahydroisoquinoline (B50084) analogues have identified these compounds as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine. nih.gov These studies have highlighted the importance of the substituent at the 3-position for inhibitory potency. nih.gov
Furthermore, the dihydroisoquinoline scaffold has been explored for other therapeutic targets. Derivatives such as 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been developed as novel inhibitors of poly(ADP-ribose) polymerase (PARP), with some compounds demonstrating favorable pharmacokinetic properties. nuph.edu.ua Beyond therapeutic applications, certain dihydrothieno[2,3-c]isoquinoline derivatives have been investigated as fluorescent materials and as corrosion inhibitors for mild steel. acs.org
The following interactive data table summarizes the key findings for several analogues of this compound.
Identification of Knowledge Gaps and Unexplored Research Avenues
The most significant knowledge gap identified through a comprehensive literature review is the near-complete absence of research on the specific chemical entity This compound . There is a lack of published data concerning its synthesis, spectroscopic characterization, and evaluation of its physicochemical and biological properties. This represents a substantial void in the chemical space of dihydroisoquinoline derivatives.
Consequently, the following are key unexplored research avenues:
Synthesis and Characterization: The development of a reliable and efficient synthetic route to produce this compound is a fundamental first step. Subsequent comprehensive characterization using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography) is essential to establish its precise structure and conformation.
Biological Screening: A broad-based biological screening of this compound is warranted to identify any potential pharmacological activities. Given the diverse activities of its analogues, screening against a range of targets, including G-protein coupled receptors, enzymes, and ion channels, could yield valuable information.
Structure-Activity Relationship (SAR) Studies: Following the initial synthesis and biological evaluation, the preparation of a focused library of derivatives with systematic structural modifications would be crucial for establishing clear SARs. This would involve varying the substituents on the aromatic ring and at the 3-position to optimize any identified biological activity.
Mechanistic Studies: For any identified biological activity, in-depth mechanistic studies would be necessary to elucidate the molecular mechanism of action. This could involve target identification and validation, as well as computational modeling and simulation studies.
Outlook for Fundamental Research and Rational Design of Dihydroisoquinoline-Based Chemical Probes
The future of fundamental research on dihydroisoquinoline derivatives appears promising. The structural simplicity and synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by its analogues, make it an attractive starting point for the development of novel chemical probes. Chemical probes are essential tools for dissecting complex biological processes, and the dihydroisoquinoline core offers a versatile platform for their rational design.
The existing body of research on analogues provides a solid foundation for the predictive design of new compounds with desired properties. For example, the insights gained from studies on PNMT inhibitors can guide the design of new probes to study adrenergic signaling pathways. nih.gov Similarly, the findings related to PARP inhibitors can inform the development of probes for investigating DNA repair mechanisms and cancer biology. nuph.edu.ua
The rational design of dihydroisoquinoline-based chemical probes will likely involve a multidisciplinary approach, integrating computational chemistry, synthetic organic chemistry, and chemical biology. In silico screening and molecular docking studies can be employed to prioritize synthetic targets with a higher probability of interacting with a specific biological target. The continued development of novel synthetic methodologies will further expand the accessible chemical space of dihydroisoquinoline derivatives, allowing for finer tuning of their properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-Methoxy-3-methyl-1,2-dihydroisoquinoline, and how do reaction conditions influence yield and purity?
- Methodology : Begin with cyclization of methoxy-substituted benzaldehyde derivatives and methylamine precursors under acidic or catalytic conditions. For example, tetrahydroisoquinoline synthesis often employs Pictet-Spengler or Bischler-Napieralski reactions, with temperature (60–120°C) and solvent (e.g., dichloromethane, ethanol) critical for regioselectivity . Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%).
- Key Parameters : Monitor reaction progress using TLC, and optimize stoichiometry to minimize byproducts like over-oxidized or dimerized species .
Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structural analogs?
- Methodology :
- NMR : The methoxy group at C7 appears as a singlet (~δ 3.8–4.0 ppm in H NMR). The dihydroisoquinoline core shows characteristic splitting patterns for aromatic protons (C1–C4) and methyl groups (C3) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 204.1 for CHNO) and fragmentation patterns (e.g., loss of methoxy or methyl groups) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology : Screen for antimicrobial activity using MIC assays (e.g., against S. aureus or E. coli) and cytotoxicity via MTT assays (e.g., in HeLa or HEK293 cells). Compare results to structurally similar compounds like 7-methoxy-tetrahydroisoquinoline derivatives, which often show moderate activity (IC ~10–50 μM) .
Advanced Research Questions
Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?
- Methodology :
- In Vitro/In Vivo Correlation : Adjust dosing regimens to account for pharmacokinetic factors (e.g., bioavailability, metabolic stability). Use LC-MS to quantify plasma/tissue concentrations.
- Meta-Analysis : Compare results across studies with standardized protocols (e.g., OECD guidelines) to identify confounding variables like solvent choice (DMSO vs. saline) .
Q. What strategies optimize regioselectivity in functionalizing the dihydroisoquinoline core for structure-activity relationship (SAR) studies?
- Methodology :
- Directed C-H Activation : Use palladium catalysts (e.g., Pd(OAc)) with directing groups (e.g., sulfonyl or amine) to modify C3 or C4 positions .
- Electrophilic Substitution : Introduce halogens (Cl, Br) at C6/C7 using NCS or NBS, then cross-couple via Suzuki-Miyaura reactions .
Q. How do computational models (e.g., molecular docking) predict target interactions for this compound?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to targets like monoamine oxidases (MAOs) or opioid receptors. Validate with mutagenesis studies (e.g., MAO-B K296A mutant assays) .
- QSAR Analysis : Corrogate electronic (Hammett σ) and steric (Taft E) parameters of substituents to predict activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
